molecular formula C23H18N4O4S2 B2991078 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 899941-51-6

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2991078
CAS No.: 899941-51-6
M. Wt: 478.54
InChI Key: VSRZFXGZYGCKRY-UHFFFAOYSA-N
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Description

2-{[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core modified with a 3-methoxybenzyl substituent at position 3, a sulfanyl (-S-) linker at position 2, and an acetamide group terminating in a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZFXGZYGCKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 899754-56-4) is a complex organic molecule with potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C28H25N3O4S
Molecular Weight 499.6 g/mol
CAS Number 899754-56-4

The compound features a benzofuro-pyrimidine core structure linked to a thiazole moiety, which is significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The compound may exhibit similar activities due to its structural analogies.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The sulfanyl group may enhance the compound's ability to interact with biological targets.
  • Cytotoxicity Studies : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth significantly. For example, certain thieno[2,3-d]pyrimidine derivatives showed IC50 values as low as 27.6 μM against breast cancer cell lines (MDA-MB-231) . While specific data on the compound's IC50 values are not yet available, its structural similarities suggest it could possess comparable efficacy.

Antimicrobial Activity

Compounds containing thiazole and pyrimidine rings are frequently investigated for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential activity against bacterial and fungal pathogens.

  • In Vitro Studies : Research has shown that thiazole derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should evaluate the specific antimicrobial efficacy of this compound.

Synthesis and Evaluation

Recent literature has documented the synthesis of various pyrimidine derivatives and their biological evaluations:

  • Synthesis Methodologies : The compound can be synthesized through multi-step reactions involving condensation and cyclization techniques commonly used for creating complex heterocycles .
  • Biological Evaluation : In vitro assays have been employed to assess the cytotoxic effects of synthesized derivatives on different cancer cell lines, indicating a strong correlation between structural modifications and biological activity .

Comparative Analysis

A comparative analysis with related compounds can provide insights into structure-activity relationships (SAR). For instance:

Compound NameIC50 (μM)Activity Type
Thieno[2,3-d]pyrimidine derivative (example)27.6Anticancer
Other pyrimidine derivatives (various studies)29.3 - 43Anticancer

This table illustrates the promising anticancer activities observed in related compounds, suggesting that further investigation into our target compound could yield significant findings.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: The benzofuropyrimidinone core in the target compound distinguishes it from quinazolinone-based analogues (e.g., ), which may alter π-π stacking interactions with biological targets.
  • Terminal Group : The 1,3-thiazol-2-yl moiety may engage in hydrogen bonding via its nitrogen atoms, contrasting with the hydrophobic trifluoromethylphenyl group in or the sulfamoylphenyl group in , which could enhance solubility.

Pharmacological Activity

  • Anti-Exudative Activity : Sulfanyl-acetamide derivatives (e.g., triazole-based analogues) exhibit anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The thiazole terminal group in the target compound may enhance this activity due to improved binding to cyclooxygenase isoforms.
  • Anticancer Potential: Benzofuropyrimidinones with thiadiazole termini (e.g., ) show in silico predictions of kinase inhibition, suggesting the target compound could similarly target tyrosine kinases.

Physicochemical Properties

  • Solubility : The 3-methoxybenzyl group likely increases hydrophilicity compared to 3-methylbutyl (logP ~3.5) but reduces it relative to sulfamoylphenyl derivatives (logP ~2.1) .
  • Stability : The sulfanyl linker may confer oxidative susceptibility, necessitating formulation under inert conditions, as seen in thiazine-based analogues .

Q & A

Q. What strategies mitigate solubility challenges in biological assays?

  • Solutions :
  • Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins).
  • Synthesize phosphate or hydrochloride salts to enhance aqueous solubility .

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